Isopropyl b-aminocrotonate

Catalog No.
S15350289
CAS No.
143093-33-8
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl b-aminocrotonate

CAS Number

143093-33-8

Product Name

Isopropyl b-aminocrotonate

IUPAC Name

propan-2-yl (E)-3-aminobut-2-enoate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4+

InChI Key

YCKAGGHNUHZKCL-GQCTYLIASA-N

Canonical SMILES

CC(C)OC(=O)C=C(C)N

Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/N

Isopropyl β-aminocrotonate is an organic compound with the chemical formula C7H13NO2C_7H_{13}NO_2. It is a colorless to pale yellow liquid that can crystallize into a white to pale yellow solid upon cooling. This compound is known for its role as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. It has a melting point ranging from 19 to 23 °C and a boiling point of approximately 80 °C at reduced pressure (133 Pa) .

, primarily due to its β-amino and unsaturated ester functionalities. Key reactions include:

  • Nucleophilic Addition: The β-amino group can act as a nucleophile, reacting with electrophiles in various synthetic pathways.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, forming more complex structures.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding acids and amines.

These reactions make isopropyl β-aminocrotonate a versatile building block in organic synthesis .

The synthesis of isopropyl β-aminocrotonate can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of isopropyl acetoacetate with ammonia gas. The process typically includes:
    • Mixing isopropyl acetoacetate with ammonia under controlled conditions.
    • Heating the mixture to promote reaction completion.
    • Isolating the product through filtration and purification .
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow processes that enhance yield and reduce reaction times compared to traditional batch methods .
  • Alternative Synthetic Routes: Other methods may involve different starting materials or catalysts, showcasing the compound's versatility in synthetic applications .

Unique FeaturesMethyl 3-methylaminocrotonateβ-Amino CrotonateOrganic synthesisHigher solubility in organic solventsEthyl 3-aminocrotonateβ-Amino CrotonatePharmaceutical intermediatesDifferent ester group affecting reactivityIsobutyl 3-aminocrotonateβ-Amino CrotonateSimilar applications as isopropyl variantVariations in physical properties

Isopropyl β-aminocrotonate's unique features lie in its specific ester group and the resulting physical properties that influence its reactivity and applications compared to these similar compounds .

Interaction studies involving isopropyl β-aminocrotonate focus on its reactivity with other compounds. For instance:

  • Reactivity with Electrophiles: The compound's nucleophilic nature allows it to react with various electrophiles, leading to the formation of diverse products.
  • Biological Interactions: Research into its interaction with biological systems highlights its potential effects on vascular health and its role in drug formulations .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

UNII

U62P976JKG

Dates

Last modified: 08-11-2024

Explore Compound Types